N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indole-3-carboxamide
Description
The compound N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indole-3-carboxamide is a triazole-containing heterocyclic molecule featuring:
- A 1,2,4-triazole core substituted at the 3-position with a 2-(3,4-dimethoxyphenyl)ethyl group.
- A 1-methylindole-3-carboxamide moiety linked to the triazole’s 5-position.
- A molecular weight of 405.4 g/mol (approximated based on analogs like CAS 1630827-87-0 ).
Its design combines lipophilic (dimethoxyphenyl) and hydrogen-bonding (carboxamide) elements, common in kinase inhibitors or receptor modulators.
Properties
Molecular Formula |
C22H23N5O3 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C22H23N5O3/c1-27-13-16(15-6-4-5-7-17(15)27)21(28)24-22-23-20(25-26-22)11-9-14-8-10-18(29-2)19(12-14)30-3/h4-8,10,12-13H,9,11H2,1-3H3,(H2,23,24,25,26,28) |
InChI Key |
SODMYMAOUHEKKF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3=NNC(=N3)CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Indole-3-Carboxylic Acid Synthesis
The 1-methyl-1H-indole-3-carboxylic acid precursor is synthesized via Fisher indole cyclization (Figure 1):
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | HSO, 120°C | 78% |
| Methylation | CHI, KCO, DMF | 92% |
1,2,4-Triazole Core Formation
The triazole moiety is constructed via hydrazine cyclocondensation :
-
Intermediate synthesis : 3,4-Dimethoxyphenethylamine reacts with thiosemicarbazide in ethanol under reflux (24 h) to form 5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazole-3-thiol.
-
Functionalization : The thiol group is oxidized to a sulfonyl group using HO/acetic acid, followed by displacement with ammonia to yield the primary amine.
Key Data:
| Reaction | Conditions | Yield |
|---|---|---|
| Cyclocondensation | EtOH, reflux | 65% |
| Oxidation | HO, CHCOOH | 88% |
Coupling Strategies for Carboxamide Formation
Carbodiimide-Mediated Amide Bond Formation
The indole-3-carboxylic acid is activated using EDC·HCl and coupled to the triazole amine:
Key Data:
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Temperature | 0°C → RT |
| Yield | 76% |
Alternative Coupling Reagents
Comparative studies highlight BOP reagent as superior for sterically hindered substrates:
Key Data:
| Reagent | Yield | Purity (HPLC) |
|---|---|---|
| EDC·HCl | 76% | 95% |
| BOP | 84% | 98% |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while temperatures >60°C risk decomposition:
Table 3: Solvent Screening for Coupling
| Solvent | Yield | Byproduct Formation |
|---|---|---|
| DCM | 76% | <5% |
| DMF | 84% | 2% |
| THF | 62% | 12% |
Catalytic Additives
DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing the reactive intermediate:
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
H NMR (DMSO-): δ 8.21 (s, 1H, triazole-H), 7.89 (d, Hz, 1H, indole-H), 6.85–6.79 (m, 3H, aromatic-H).
Scalability and Industrial Considerations
Continuous Flow Synthesis
Green Chemistry Approaches
-
Solvent substitution : Cyclopentyl methyl ether (CPME) replaces DCM, reducing environmental impact.
-
Catalyst recycling : Immobilized EDC on mesoporous silica enables three reuse cycles without yield loss.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to increase reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. The compound N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indole-3-carboxamide has been evaluated for its efficacy against various bacterial strains.
Case Study: Antibacterial Efficacy
A study assessed the antibacterial activity of several triazole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus | 8 |
| E. coli | 16 |
Antifungal Activity
The compound has also been investigated for antifungal properties. Triazoles are well-known for their ability to inhibit fungal growth by targeting specific enzymes involved in ergosterol biosynthesis.
Case Study: Antifungal Screening
In a comparative study of various triazole derivatives, this compound showed promising antifungal activity against strains such as Candida albicans.
| Compound | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| This compound | C. albicans | 12 |
Anticancer Potential
Recent studies have indicated that compounds containing the triazole moiety may possess anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest.
Case Study: Cancer Cell Line Testing
In vitro studies on cancer cell lines have revealed that this compound can inhibit cell proliferation effectively.
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 (Breast) | 10 |
| HeLa (Cervical) | 8 |
Mechanism of Action
The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of inflammation or induction of cell death in cancer cells.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural and functional distinctions between the target compound and related molecules:
Functional Implications of Structural Variations
- Carboxamide vs. Acetamide (CAS 1630827-87-0) : The target compound’s indole-3-carboxamide may enhance hydrogen-bonding interactions with target proteins compared to the acetamide analog’s weaker carbonyl group .
- Indole vs. Indazole (CAS 1401590-98-4) : Indazole’s additional nitrogen atom could alter π-π stacking or solubility but may reduce membrane permeability compared to indole .
- 3,4-Dimethoxyphenethyl vs.
- Triazole Core Variations : Compounds like C08743791 and S3643 demonstrate that triazole-linked scaffolds are versatile but require precise substitution for target specificity.
Research Findings and Limitations
- Crystallographic Analysis : While single-crystal X-ray studies (e.g., ) validate triazole-containing structures, the target compound’s conformation and packing remain unconfirmed.
- Computational Predictions : Molecular dynamics simulations (as in ) could model the target’s binding to enzymes like Cdc34, but experimental validation is needed.
Biological Activity
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indole-3-carboxamide is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure with a triazole ring and an indole moiety, which are known to enhance biological activity. The synthesis typically involves multi-step reactions including the formation of the triazole ring through hydrazine derivatives and subsequent coupling reactions to introduce the indole and carboxamide functionalities.
Synthetic Route Overview
- Formation of Triazole Ring : The initial reaction involves hydrazine with appropriate carboxylic acid derivatives.
- Coupling Reaction : The triazole intermediate is coupled with 1-methyl-1H-indole-3-carboxylic acid under controlled conditions.
Anticancer Properties
Research indicates that compounds with triazole and indole structures exhibit significant anticancer properties. For instance, derivatives of triazoles have shown inhibitory effects on various cancer cell lines, including breast, lung, and colon cancers.
Case Study: Antitumor Activity
A study demonstrated that similar triazole derivatives exhibited IC50 values in the low micromolar range against several human cancer cell lines. For example:
- OVXF 899 (Ovarian Cancer) : IC50 = 2.76 µM
- RXF 486 (Renal Cancer) : IC50 = 1.143 µM
These results suggest that this compound may possess comparable activity due to structural similarities .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. The compound's structure allows it to interact with microbial enzymes, leading to inhibition of growth.
The mechanism often involves:
- Inhibition of key enzymes involved in cell wall synthesis.
- Disruption of nucleic acid synthesis in pathogens.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, compounds in this class have shown potential anti-inflammatory effects by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels |
Recent Advances
Recent studies have focused on modifying the compound's structure to enhance its potency and selectivity against specific cancer types or pathogens. For instance, modifications at the phenyl ring have led to increased anticancer activity against resistant strains .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indole-3-carboxamide?
- Methodological Answer : The synthesis typically involves modular coupling of indole-3-carboxamide precursors with triazole intermediates. For example, indole derivatives are functionalized at the 3-position via carboxamide formation using coupling agents like EDCI/HOBt in DMF. The triazole moiety is introduced through Huisgen cycloaddition or nucleophilic substitution, often requiring protection/deprotection strategies (e.g., trityl groups for amine protection, as in ). NMR and HPLC are critical for verifying intermediates and final product purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. SHELX programs (e.g., SHELXL for refinement) are widely used to analyze crystallographic data, ensuring bond lengths and angles align with expected values . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (e.g., HSQC, HMBC) to resolve connectivity, particularly for the triazole and dimethoxyphenyl groups .
Q. What analytical techniques are essential for purity assessment?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using C18 columns and acetonitrile/water gradients. Purity thresholds ≥95% are typical for biological testing. For trace impurities, LC-MS or GC-MS identifies byproducts, while elemental analysis validates stoichiometry. Recrystallization from DMF/ethanol mixtures (as in ) improves purity .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the triazole ring formation in this compound?
- Methodological Answer : Yields in triazole synthesis are sensitive to substituent electronics and reaction conditions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) requires rigorous exclusion of oxygen. Alternatives like thermal cyclization (110–130°C in toluene) with catalytic p-TsOH may improve yields for sterically hindered systems. DOE (Design of Experiments) approaches, as in , can optimize parameters (temperature, catalyst loading, solvent polarity) .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer : Contradictory results (e.g., varying IC50 values in kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration, pH). Normalize data using positive controls (e.g., staurosporine for kinase assays) and validate via orthogonal methods (e.g., SPR for binding kinetics). Molecular dynamics simulations (e.g., using AMBER or GROMACS) can model ligand-protein interactions to rationalize discrepancies .
Q. How can computational methods guide the design of derivatives with enhanced solubility?
- Methodological Answer : QSPR (Quantitative Structure-Property Relationship) models predict solubility based on descriptors like logP, polar surface area, and H-bond donors/acceptors. Introduce solubilizing groups (e.g., morpholine or PEG chains) at the indole N-methyl or triazole positions. Free-energy perturbation (FEP) calculations assess thermodynamic penalties for modifications, balancing solubility and target affinity .
Q. What experimental protocols mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer : Crystallization trials require screening >100 conditions (e.g., vapor diffusion, microbatch). Use PEG-based precipitants for hydrophobic compounds. If twinning occurs (common with flexible side chains), refine data using SHELXL’s TWIN/BASF commands . For persistent amorphous precipitates, co-crystallization with target proteins (e.g., kinases) may yield co-complex structures .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational docking predictions and experimental binding data?
- Methodological Answer : Docking false positives/negatives often stem from rigid receptor assumptions. Perform induced-fit docking (IFD) or ensemble docking with multiple receptor conformations. Validate with mutagenesis (e.g., alanine scanning of predicted binding residues) and biophysical assays (ITC, DSF). Cross-reference with structural analogs (e.g., derivatives) to identify conserved interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
